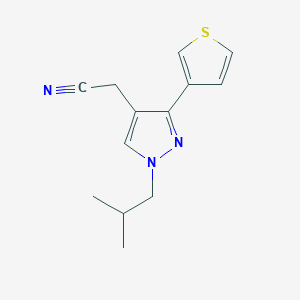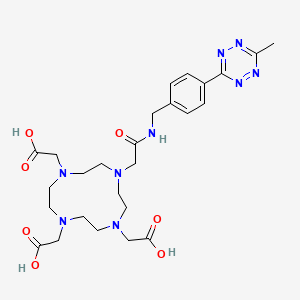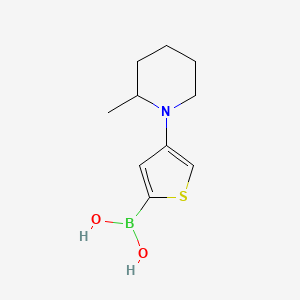
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with an isobutyl group and a thiophene ring
Preparation Methods
The synthesis of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of thiophene derivatives with pyrazole precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Specific details on the reaction conditions and catalysts used are often proprietary and may vary between different production facilities .
Chemical Reactions Analysis
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group, using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and thiophene rings can facilitate binding to these targets, potentially inhibiting or activating specific biological pathways. Detailed studies on the exact molecular targets and pathways are ongoing and may vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives. For example:
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile: This compound differs in the position of the nitrile group on the pyrazole ring.
Thiophene derivatives: Compounds like 2-acetylthiophene share the thiophene ring but differ in other substituents.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazol-5-amine have a similar pyrazole core but different substituents.
The uniqueness of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H15N3S |
|---|---|
Molecular Weight |
245.35 g/mol |
IUPAC Name |
2-[1-(2-methylpropyl)-3-thiophen-3-ylpyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C13H15N3S/c1-10(2)7-16-8-11(3-5-14)13(15-16)12-4-6-17-9-12/h4,6,8-10H,3,7H2,1-2H3 |
InChI Key |
LZWXWEGCUYHJEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CSC=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2',7'-Dibromo-5,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13345839.png)


![5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345850.png)

![1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B13345854.png)

